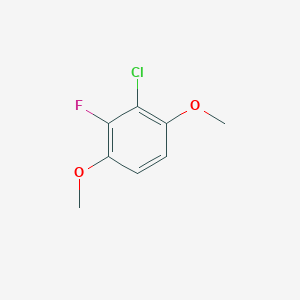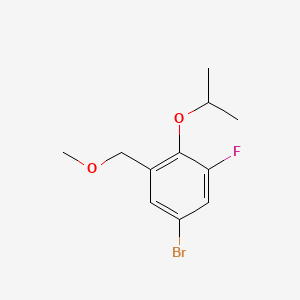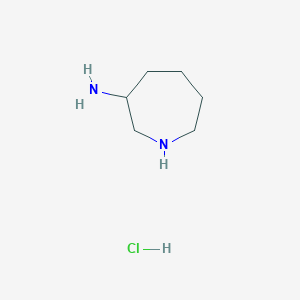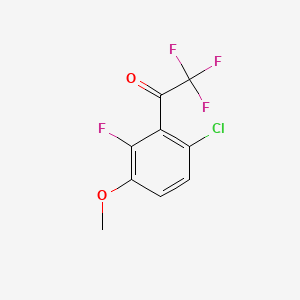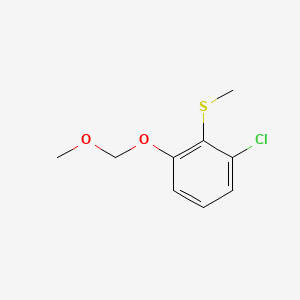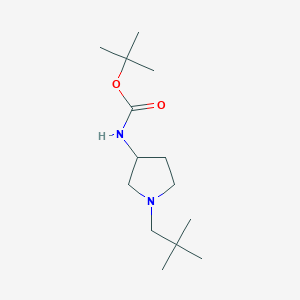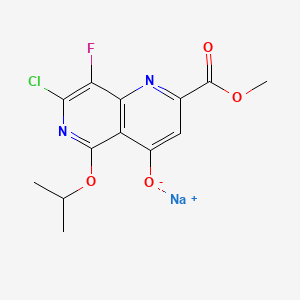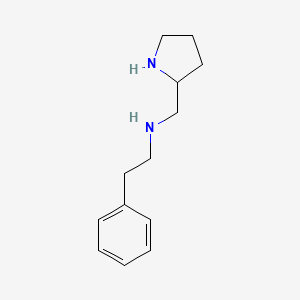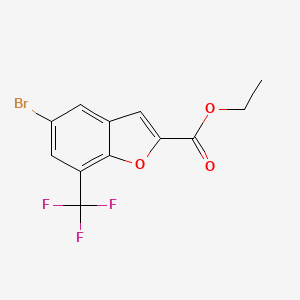
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of bromine and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.
Méthodes De Préparation
The synthesis of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-nitrobenzaldehyde and ethyl bromoacetate.
Reaction Conditions: The initial step involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine.
Reduction: The nitro group is subsequently reduced to form the desired product, this compound.
Analyse Des Réactions Chimiques
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can undergo various chemical reactions:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include sodium carbonate, N-methyl pyrrolidine, and various reducing agents.
Applications De Recherche Scientifique
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Mécanisme D'action
The mechanism of action of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can influence its chemical and biological properties.
Ethyl 7-bromobenzofuran-2-carboxylate: Lacks the trifluoromethyl group, which can affect its reactivity and biological activity.
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its properties.
Propriétés
Formule moléculaire |
C12H8BrF3O3 |
|---|---|
Poids moléculaire |
337.09 g/mol |
Nom IUPAC |
ethyl 5-bromo-7-(trifluoromethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H8BrF3O3/c1-2-18-11(17)9-4-6-3-7(13)5-8(10(6)19-9)12(14,15)16/h3-5H,2H2,1H3 |
Clé InChI |
HCWLUVFUDWOKBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14773565.png)
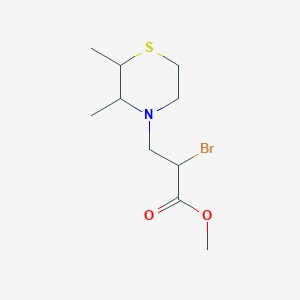
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
